1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-oxa-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWPRTCQJUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719155 | |
| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-38-3 | |
| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical and Conformational Analysis of 1 Benzyl 6 Oxa 1 Azaspiro 3.3 Heptane Scaffolds
Inherent Rigidity and Three-Dimensional Spatial Arrangement
The defining characteristic of the spiro[3.3]heptane framework is its inherent rigidity. This structure consists of two four-membered rings fused at a single central carbon atom, the spirocenter. This arrangement locks the molecule into a fixed, non-planar conformation, significantly limiting its conformational freedom. uniba.it This high degree of molecular rigidity and the resulting three-dimensional character are sought-after features in modern drug design, as they can lead to improved metabolic stability, increased aqueous solubility, and enhanced target selectivity. uniba.it
The spiro[3.3]heptane core forces substituents into well-defined spatial locations with predictable vectors. researchgate.netresearchgate.net This contrasts sharply with more flexible systems like cyclohexanes or piperidines, where ring-flipping can lead to multiple conformations. The defined three-dimensional arrangement of azaspiro[3.3]heptanes makes them valuable as structural surrogates for various ring systems, including piperidines and morpholines. uniba.itnih.govresearchgate.net
Chiral Synthesis and Stereocontrol in Spiro[3.3]heptane Systems
The spiro[3.3]heptane scaffold can possess axial chirality, analogous to allenes, where the spatial arrangement of substituents around the chiral axis is not superposable on its mirror image. stackexchange.com Achieving stereocontrol in the synthesis of these chiral systems is crucial for their application in medicinal chemistry, where a specific stereoisomer often accounts for the desired biological activity.
The synthesis of enantiopure spiro[3.3]heptane derivatives often relies on stereocontrolled asymmetric synthesis. researchgate.net Methodologies for achieving this include the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For instance, Diels-Alder cycloadditions of chiral acrylamides with dienes in the presence of Lewis acids can proceed with high diastereofacial selectivity, allowing for the controlled creation of specific endo- or exo-products. researchgate.net While directly applied to other systems, these principles of using chiral dienophiles and Lewis acid catalysis are fundamental to achieving stereocontrol in complex cyclizations that could be adapted for spirocyclic targets.
Diastereoselective and Enantioselective Synthetic Pathways
Building upon the principles of stereocontrol, specific diastereoselective and enantioselective pathways have been developed for related compounds, showcasing methods applicable to spiro[3.3]heptane synthesis. For example, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes, a related strained spirocyclic system, has been achieved with products obtained as single diastereomers. researchgate.net
Furthermore, highly diastereoselective and enantioselective pinacol (B44631) coupling reactions mediated by reagents like samarium diiodide have been shown to afford extremely high diastereoselectivities in the creation of adjacent chiral centers. researchgate.net The development of scalable synthetic routes is also critical, and methods such as [2+2] cycloadditions are employed to construct the four-membered rings of the spiro[3.3]heptane core. researchgate.net A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold, for instance, has been developed to produce a vast library of functionalized building blocks on a multigram scale through a convergent synthetic strategy. researchgate.net
Analysis of Exit Vectors and Their Conformational Implications
A key concept in understanding the utility of the spiro[3.3]heptane scaffold is the analysis of its "exit vectors." Exit vectors describe the directionality in which substituents emanate from the core structure. The rigid nature of the spiro[3.3]heptane framework results in highly predictable exit vectors, which is a significant advantage in rational drug design. researchgate.netresearchgate.net This predictability allows chemists to position functional groups in precise three-dimensional space to optimize interactions with a biological target. uniba.it
The spiro[3.3]heptane scaffold offers a distinct structural alternative to both planar aromatic rings (e.g., benzene) and flexible saturated rings (e.g., cyclohexane (B81311), piperidine).
Versus Planar Rings: The para-substituted phenyl ring is a ubiquitous motif in drug molecules, characterized by collinear exit vectors. chemrxiv.org Bicyclo[1.1.1]pentane and cubane (B1203433) have been explored as saturated bioisosteres that maintain this collinearity. chemrxiv.org In contrast, the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. chemrxiv.org Despite this difference, it has been successfully used to mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds, demonstrating that collinearity is not a strict requirement for bioisosterism. chemrxiv.org
Versus Flexible Rings: Azaspiro[3.3]heptanes are considered conformationally rigid structural surrogates for 4-substituted piperidines. nih.govresearchgate.net An overlay of molecular models shows that while the spatial positioning of substituents can be similar, the exit vector trajectories differ. researchgate.net For example, the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine (B6355638) ring. researchgate.net This allows the spiro[3.3]heptane core to probe novel chemical space that is complementary to the ring systems commonly found in approved drugs. researchgate.net
| Feature | Spiro[3.3]heptane | para-Substituted Benzene (B151609) | Substituted Piperidine |
| Flexibility | Rigid uniba.it | Planar, Rigid | Flexible (Chair Flips) |
| Exit Vectors | Non-collinear, predictable researchgate.netchemrxiv.org | Collinear chemrxiv.org | Axial/Equatorial, conformation-dependent |
| 3D Character | High uniba.it | Low (Planar) | Moderate |
| Bioisosteric Role | Benzene, Piperidine, Morpholine (B109124) uniba.itchemrxiv.org | N/A | N/A |
The rigid structure and well-defined exit vectors of the 1-benzyl-6-oxa-1-azaspiro[3.3]heptane scaffold directly influence its molecular conformation and how it engages in intermolecular interactions. The limited conformational freedom ensures that the molecule presents a consistent shape to its environment, which can lead to more selective binding with a target protein by reducing the entropic penalty upon binding. uniba.it
This predictable vectorization allows for the precise orientation of hydrogen bond donors, acceptors, and other pharmacophoric features. uniba.it By replacing a flexible ring system with a rigid spiro[3.3]heptane core, medicinal chemists can lock in a bioactive conformation, potentially leading to increased potency and selectivity while improving physicochemical properties such as solubility. uniba.it The incorporation of heteroatoms, as in this compound, further modulates these properties, for instance by introducing hydrogen bond accepting capabilities from the oxygen atom. uniba.it
Bioisosteric Applications and Scaffold Design in Chemical Biology
Spiro[3.3]heptane Scaffolds as Conformationally Restricted Bioisosteres
Spiro[3.3]heptane scaffolds are bicyclic systems where two cyclobutane (B1203170) rings are joined by a single, shared quaternary carbon atom. This unique structure imparts significant rigidity, limiting the conformational freedom of the molecule. In drug design, such conformational restriction is highly desirable as it can lead to a more precise orientation of functional groups for interaction with biological targets, potentially increasing potency and selectivity. bldpharm.comnih.gov
The interest in these strained spirocycles has risen as part of a broader "escape from flatland" strategy in medicinal chemistry, which seeks to replace planar aromatic rings with 3D saturated carbocycles. rsc.orguniv.kiev.ua This shift can confer beneficial physicochemical properties, including improved metabolic stability, modulated lipophilicity, and enhanced solubility. rsc.orguniba.it The spiro[3.3]heptane motif, in particular, has been identified as a key component in a variety of recent pharmaceutical candidates, demonstrating its utility and impact. The inherent three-dimensionality and rigidity of these scaffolds make them powerful bioisosteres—substituents that retain similar biological activity to the moiety they replace. bldpharm.comrsc.org
1-Azaspiro[3.3]heptanes and 6-Oxa-1-azaspiro[3.3]heptanes as Bioisosteres for Common Heterocycles
The introduction of heteroatoms such as nitrogen and oxygen into the spiro[3.3]heptane core creates versatile scaffolds like 1-azaspiro[3.3]heptanes and 6-oxa-1-azaspiro[3.3]heptanes. These structures serve as effective bioisosteres for commonly used heterocycles in drug molecules, including piperidines and morpholines.
The 1-azaspiro[3.3]heptane scaffold has been synthesized, characterized, and biologically validated as a bioisostere of the piperidine (B6355638) ring, a ubiquitous feature in many approved drugs. enamine.netnih.gov While 2-azaspiro[3.3]heptane was first proposed as a piperidine replacement in 2010, the 1-aza isomer was more recently introduced as a "new-generation" analogue. enamine.netrsc.org This newer scaffold exhibits similar basicity, solubility, and lipophilicity compared to its 2-aza counterpart but with the significant advantage of improved metabolic stability. enamine.netrsc.org
A compelling example of its application is the modification of the local anesthetic drug bupivacaine. enamine.netnih.govresearchgate.net By replacing the original piperidine fragment with a 1-azaspiro[3.3]heptane core, researchers created a novel, patent-free analogue that retained high activity. enamine.netnih.govresearchgate.net This successful substitution underscores the scaffold's ability to mimic the structural and functional properties of piperidine while offering potential improvements in drug-like characteristics. univ.kiev.ua
| Compound | Scaffold | pKa | clogP | Aqueous Solubility (pH 7.4, µM) | Metabolic Stability (HLM, t½ min) |
|---|---|---|---|---|---|
| Model Compound 57 | Piperidine | 10.0 | 1.5 | >200 | >120 |
| Model Compound 58 | 2-Azaspiro[3.3]heptane | 10.1 | 1.4 | >200 | 104 |
| Model Compound 59 | 1-Azaspiro[3.3]heptane | 10.1 | 1.4 | >200 | >120 |
Heterocyclic scaffolds containing both oxygen and nitrogen, such as 6-oxa-1-azaspiro[3.3]heptane, are increasingly used as bioisosteres for morpholine (B109124) and related motifs. nih.govtcichemicals.com The morpholine ring is common in pharmaceuticals but can be a site of metabolic liability. princeton.edu Replacing it with a spirocyclic analogue can favorably alter a compound's pharmacokinetic profile. nih.gov
| Compound | Scaffold | pKa | logD₇.₄ | Human Liver Microsome Turnover |
|---|---|---|---|---|
| AZD1979 Parent (6a) | Morpholine | 6.7 | 2.8 | High |
| AZD1979 (6b) | 2-Oxa-6-azaspiro[3.3]heptane | 8.2 | 1.6 | Greatly Reduced |
Perhaps one of the most innovative applications of the spiro[3.3]heptane core is its use as a saturated bioisostere for substituted benzene (B151609) rings. chemrxiv.orgnih.govresearchgate.net This is a significant conceptual advance because, unlike previous benzene mimics such as bicyclo[1.1.1]pentane or cubane (B1203433) that have collinear exit vectors (180°), the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.org This allows it to mimic the spatial arrangement of mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgchemrxiv.org
Influence of the Spiro[3.3]heptane Moiety on Structural Complementarity
The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane moiety directly influences its ability to achieve structural complementarity with biological targets. The high sp³ character and molecular rigidity imparted by the scaffold can lead to more selective interactions. uniba.itresearchgate.net Because the scaffold has limited conformational freedom, the substituents attached to it are held in well-defined spatial orientations, which can enhance binding affinity and reduce off-target effects. uniba.itresearchgate.net
This predictable vectorization of substituents is a key advantage in rational drug design. researchgate.netresearchgate.net Furthermore, structural analyses have shown that disubstituted spiro[3.3]heptanes can serve as restricted surrogates for cyclohexane (B81311) derivatives, effectively locking the substituent pattern into a specific conformation. acs.org This ability to rigidly mimic common structural motifs, from cyclohexanes to substituted benzenes, makes the spiro[3.3]heptane scaffold a powerful tool for probing and optimizing ligand-receptor interactions. chemrxiv.orgacs.org
Strategic Integration of the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Scaffold in Chemical Design
The specific compound, this compound, represents a strategically designed building block for medicinal chemistry. Each component of its structure serves a distinct purpose.
6-Oxa-1-azaspiro[3.3]heptane Core: This core structure is designed as a bioisosteric replacement for motifs like morpholine or piperidine. rsc.orgnih.gov The oxygen atom at the 6-position can act as a hydrogen bond acceptor, while the nitrogen at the 1-position provides a point for substitution and influences the molecule's basicity and polarity. Integrating this core is a strategic decision to improve metabolic stability and fine-tune physicochemical properties like solubility and lipophilicity. bldpharm.comenamine.net
Benzyl (B1604629) Group: The benzyl group attached to the nitrogen atom serves multiple strategic roles. As a bulky, lipophilic group, it can be used to probe specific hydrophobic pockets within a binding site. Functionally, it renders the nitrogen tertiary and non-basic, which can be a deliberate design choice to remove a basic center that might cause undesirable off-target effects. Alternatively, the benzyl group can act as a protecting group for the nitrogen, which can be removed in a later synthetic step (debenzylation) to reveal a secondary amine, allowing for further diversification and the attachment of other functional groups. rsc.org
The combination of the rigid, 3D spirocyclic core with the versatile benzyl group makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules. a2bchem.com Its use allows chemists to build novel structures with improved drug-like properties, explore new chemical space, and generate new intellectual property by modifying existing pharmacophores. enamine.netresearchgate.net
Advanced Research Applications and Future Directions
Exploration in Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the azaspiro[3.3]heptane class, these studies focus on systematically modifying the scaffold and its substituents to optimize interactions with specific biological targets.
The spiro[3.3]heptane framework imposes significant conformational rigidity, which is a highly desirable trait in drug design. Unlike flexible ring systems such as piperidines or morpholines, the spirocyclic core holds substituents in well-defined spatial orientations. researchgate.netresearchgate.netuniba.it This limited conformational freedom offers predictable exit vectors, which can lead to more selective and high-affinity interactions with a target protein. researchgate.net
The geometry of the azaspiro[3.3]heptane scaffold introduces a distinct three-dimensional shape. Quantum mechanics (QM) calculations have shown that the molecular topology of these spiro-analogues results in a 90° twist in the orientation of the termini compared to their six-membered ring counterparts like piperazine. nih.gov This unique spatial arrangement can be exploited to access different regions of a protein's binding pocket, potentially leading to novel interactions and enhanced binding affinity. The inherent rigidity ensures that the molecule does not need to expend significant conformational energy to adopt the ideal binding pose, which can be a thermodynamic advantage. In SAR studies, this scaffold allows researchers to probe the topology of a binding site with high precision, correlating specific stereochemistries and substituent placements with changes in target affinity. nih.gov
Introducing the spirocyclic center often leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa). nih.gov This may seem counterintuitive, as a carbon atom is added, but the effect is rationalized by the change in geometry and the resulting increase in basicity. nih.gov For example, in the development of an analogue for the drug AZD1979, replacing a morpholine (B109124) group with a 2-oxa-6-azaspiro[3.3]heptane resulted in a significant increase in basicity and a decrease in lipophilicity, without a negative impact on permeability or hERG inhibition. nih.gov
However, the effect on potency is highly dependent on the specific biological target. In some cases, the geometric changes introduced by the spirocycle lead to a significant loss of potency, as observed with analogues of gefitinib (B1684475) and a LRRK2 inhibitor. nih.gov In other instances, such as an analogue of the antibacterial agent linezolid, the spiro-morpholine derivative retained its activity against multiple bacterial strains. nih.gov The benzyl (B1604629) group in 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane would be expected to increase the molecule's lipophilicity and engage in hydrophobic or aromatic interactions within a binding site, effects that are systematically evaluated in SAR studies.
| Parent Compound | Parent Heterocycle | Spiro-analogue | ΔpKa | ΔlogD7.4 | Effect on Potency |
|---|---|---|---|---|---|
| AZD1979 Analogue (6a) | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane (6b) | +1.5 | -1.2 | No detrimental effect |
| Artefenomel (9a) | Morpholine | Spiro-analogue (9b) | +0.8 | -0.6 | Maintained potency |
| Gefitinib (10a) | Morpholine | Spiro-analogue (10b) | Not Reported | Not Reported | Decreased potency |
| LRRK2 Inhibitor (11a) | Morpholine | Spiro-analogue (11b) | Not Reported | Not Reported | Significant loss of potency |
Computational Chemistry and Molecular Modeling Studies
Computational techniques are invaluable for rationalizing experimental findings and guiding the design of new molecules based on the this compound scaffold. These methods provide insight into the molecule's electronic, conformational, and interactive properties at an atomic level.
While the spiro[3.3]heptane core is rigid, it is not entirely static. Computational methods such as conformational sampling and molecular dynamics (MD) simulations are used to explore its accessible conformations and dynamic behavior. These simulations can map the low-energy states of the molecule and predict how its conformation might change over time or upon interaction with a biological target. nih.gov For a molecule like this compound, MD simulations can reveal the preferred orientations of the benzyl group relative to the spirocyclic core, providing a dynamic picture of the molecule's shape and potential for interaction.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov The rigid and well-defined geometry of the azaspiro[3.3]heptane scaffold makes it an excellent candidate for docking studies, as the number of possible conformations to be sampled is significantly reduced. researchgate.net
Application in Chemical Library Diversification and DNA-Encoded Library (DEL) Synthesis
The development of diverse chemical libraries is a cornerstone of modern drug discovery, and spiro[3.3]heptane derivatives are increasingly sought-after building blocks. Their rigid conformational properties can enhance target selectivity and improve physicochemical characteristics of drug candidates. researchgate.netresearchgate.net Azaspiro[3.3]heptanes, in particular, are recognized as valuable synthetic targets for these programs. nih.govrsc.orgresearchgate.net
A significant challenge, however, lies in the preparation and diversification of these spirocycles, which has historically limited their application compared to other small, saturated rings. nih.govrsc.orgresearchgate.net To overcome this, researchers are developing novel synthetic methods suitable for high-throughput synthesis. One prominent area of application is in DNA-Encoded Library Technology (DELT), which enables the synthesis and screening of massive combinatorial libraries of compounds. nih.gov
Recent advancements have focused on incorporating unique and densely functionalized spirocyclic scaffolds onto DNA. For instance, a visible light-mediated energy transfer catalysis has been employed for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which serve as surrogates for azaspiro[3.3]heptanes. nih.govrsc.org This photochemical approach utilizes the biradical nature of the triplet excited state of certain precursors to engage in intermolecular [2+2] cycloaddition reactions, efficiently creating sp³-rich architectures that expand the chemical space of DELs. nih.govresearchgate.net The ability to perform these complex transformations in aqueous environments and under mild conditions is a key advantage for DEL synthesis. nih.gov
The table below summarizes key aspects of applying spiro[3.3]heptane scaffolds in library synthesis.
| Feature | Description | Relevance to Library Synthesis | Citations |
| Scaffold Type | Azaspiro[3.3]heptane and related surrogates | Valuable targets for creating sp³-rich, three-dimensional molecules. | nih.govrsc.org |
| Key Application | DNA-Encoded Library Technology (DELT) | Allows for the creation and screening of unprecedentedly large and diverse compound libraries. | rsc.orgnih.gov |
| Synthetic Method | Visible Light-Mediated Photocatalysis | Enables complex, on-DNA cycloadditions under mild, aqueous conditions compatible with the DNA barcode. | nih.govrsc.org |
| Primary Challenge | Preparation and Diversification | The complexity of spirocycle synthesis has historically limited its use in library generation. | nih.govresearchgate.net |
Novel Reactivity and Transformations of Spiro[3.3]heptane Derivatives
The inherent ring strain of the bis-cyclobutane system in spiro[3.3]heptanes provides a driving force for unique chemical transformations not readily observed in more conventional aliphatic rings.
The energy stored in the strained spiro[3.3]heptane core can be harnessed to drive specific chemical reactions. One such strategy involves a "strain-relocating" semipinacol rearrangement. This approach was used to create substituted spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates. nih.gov The reaction proceeds through the protonation of the highly strained bicyclobutyl group, followed by a nih.govrsc.org-rearrangement of the resulting cyclopropylcarbinyl cation, effectively relocating the strain to form the spiro[3.3]heptanone core. nih.gov
Another powerful strategy involves the strain-release of even more highly strained precursors to form the spiro[3.3]heptane system. For example, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane has been achieved from highly strained azabicyclo[1.1.0]butyl intermediates. uniba.itresearchgate.net The release of strain from the azabicyclobutane provides the thermodynamic driving force for the formation of the more stable, albeit still strained, spirocyclic product. uniba.itresearchgate.net
The spiro[3.3]heptane framework is also amenable to radical-mediated transformations. Spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals can be generated via hydrogen abstraction. rsc.org The spiro[3.3]heptan-2-yl radical, in particular, can undergo rearrangement to a cyclobutenylpropyl radical at elevated temperatures. rsc.org Furthermore, spiro[3.3]heptylmethyl radicals, generated from the corresponding bromo compound, have been observed to rearrange via β-scission to 1-allylcyclobutylmethyl radicals. rsc.org
Radical-radical coupling reactions have also been employed in the synthesis of related spiro-heterocycles. researchgate.net For instance, a lithium-amide induced single-electron transfer can generate an N-centered radical and a ketyl radical anion. researchgate.netresearchgate.net This radical pair can then act synergistically to abstract a hydrogen atom and initiate an exergonic radical-radical coupling, forming a new spirocyclic core. researchgate.net These radical-based methods offer alternative pathways for constructing and functionalizing these complex three-dimensional structures.
The table below details examples of radical species and their transformations.
| Radical Species | Generation Method | Observed Transformation(s) | Citations |
| Spiro[3.3]heptan-2-yl radical | Hydrogen abstraction from spiro[3.3]heptane | Rearrangement to cyclobutenylpropyl radical | rsc.org |
| Spiro[3.3]heptylmethyl radical | Bromine abstraction from bromo precursor | β-scission to 1-allylcyclobutylmethyl radical | rsc.org |
| N-centered radical / Ketyl radical anion pair | Lithium-amide induced single-electron transfer | Synergistic hydrogen abstraction and radical-radical coupling | researchgate.netresearchgate.net |
Synthetic Challenges and Opportunities for Next-Generation Spirocycles
Despite their promise, the widespread adoption of spiro[3.3]heptane scaffolds is hindered by significant synthetic challenges. The complexity of their three-dimensional structure makes their preparation and diversification difficult, often requiring multi-step, non-scalable synthetic routes. nih.govresearchgate.net A major focus of current research is the development of robust, reliable, and scalable protocols to access these valuable building blocks. researchgate.net
One of the primary opportunities lies in expanding the family of azaspiro[3.3]heptanes to include novel, highly functionalized building blocks with multiple "exit vectors" for further chemical elaboration. nih.gov Such modules are critical for their use in medicinal chemistry, allowing for systematic structure-activity relationship (SAR) studies. There is also a significant opportunity in developing novel spiro[3.3]heptane motifs that incorporate more than two heteroatoms, as these structures are relatively underexplored and could offer unique biological properties and help navigate a crowded intellectual property landscape. rsc.org
Furthermore, creating practical, low-cost, and protecting-group-free synthetic routes is essential for the industrial application of these compounds. acs.org As high-throughput synthesis and computational techniques advance, the optimization of synthetic routes will accelerate the development of next-generation spirocycles. researchgate.net The continued exploration of new synthetic methodologies, such as novel spirocyclization reactions and C-H activation, will be crucial for unlocking the full potential of these unique chemical scaffolds in drug discovery and beyond. researchgate.netqmul.ac.uk
Q & A
Q. What are the key synthetic strategies for 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves spirocyclization via alkylation or ring-closure reactions. For example, hydroxide-facilitated alkylation of aniline derivatives with bis(bromomethyl)oxetane intermediates can form the spirocyclic core (as demonstrated in related 2-oxa-6-azaspiro[3.3]heptane derivatives) . Continuous flow reactors may enhance efficiency and purity for scaled-up production . Post-synthesis purification employs techniques like column chromatography or recrystallization, with purity verified via HPLC (>95%) and NMR spectroscopy .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon connectivity (e.g., sp-hybridized carbons in the spiro rings) .
- X-ray crystallography : Resolves bond angles and spatial arrangement, confirming the non-planar spirocyclic geometry .
- HRMS : Validates molecular weight (e.g., theoretical 187.28 g/mol vs. experimental data) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
- Lipophilicity (logP): Determines membrane permeability; calculated via software like MarvinSuite.
- Solubility : Tested in DMSO/PBS mixtures for biological assays .
- Stability : Assessed under varying pH and temperatures via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its bioactivity compared to non-spiro analogues?
- Methodological Answer : The rigid spiro scaffold enhances metabolic stability and target binding. Comparative studies involve:
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases. For example, spiro compounds show improved IC vs. linear analogues due to restricted conformational flexibility .
- Molecular docking : Simulate binding poses to active sites (e.g., using AutoDock Vina), highlighting interactions like H-bonding with the benzyl group .
Q. What experimental approaches resolve contradictions in reported biological activities of spirocyclic compounds?
- Methodological Answer : Discrepancies (e.g., varying antimicrobial potency) are addressed via:
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed bacterial strains/MIC protocols) .
- SAR analysis : Systematically modify substituents (e.g., replacing benzyl with fluorobenzyl) to isolate activity drivers .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., spiro compounds with electron-withdrawing groups show higher activity) .
Q. How can this compound serve as a bioisostere in drug design?
- Methodological Answer : As a benzene bioisostere, it mimics para/meta-substituted aromatics while improving pharmacokinetics:
- Structural mimicry : Overlay studies (e.g., ROCS) confirm spatial similarity to phenyl groups .
- ADMET profiling : Compare metabolic stability (e.g., microsomal half-life) and toxicity (e.g., hERG inhibition) vs. aromatic counterparts .
- Case study : Replace benzene in kinase inhibitors to reduce CYP450 interactions .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Efficient derivatization employs:
- Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate diverse libraries (e.g., varying benzyl substituents) .
- Click chemistry : Introduce triazole or amide linkers via CuAAC or EDC/NHS coupling .
- Late-stage functionalization : Brominate the spiro core for cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
